4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide
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Overview
Description
4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide is a synthetic organic compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its ability to interact with biological systems and its potential use in industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide typically involves the reaction of 4,5-benzo-1’-ethyl-3-methyl-chinathia with carbocyanine iodide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature: 0-25°C.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); temperature: 25-60°C.
Major Products Formed:
Oxidation: Oxidized derivatives of 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Employed in fluorescence microscopy and imaging studies due to its fluorescent properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide involves its interaction with specific molecular targets and pathways. The compound binds to cellular components, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
- 4,5-Benzo-1’-ethyl-3-methyl-chinathia
- Carbocyanine iodide
- 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanine chloride
Comparison: 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced fluorescence and stability, making it more suitable for applications in fluorescence microscopy and imaging studies. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties .
Properties
CAS No. |
143269-53-8 |
---|---|
Molecular Formula |
C22H21IN2S |
Molecular Weight |
472.388 |
IUPAC Name |
(2E)-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-3-methyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C22H21N2S.HI/c1-3-24-18(16-15-17-9-4-5-11-19(17)24)10-8-14-22-23(2)20-12-6-7-13-21(20)25-22;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UITSUJOMSNEMHJ-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4S3)C.[I-] |
Synonyms |
4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide |
Origin of Product |
United States |
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